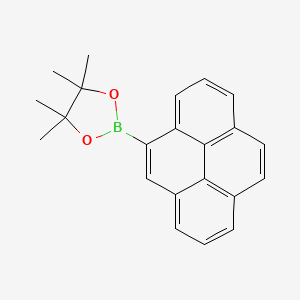
4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane: is an organoboron compound that features a pyrene moiety attached to a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane typically involves the reaction of pyrene with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrene halide with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.
Reduction: Reduction reactions can modify the boron center, potentially leading to different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrene-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrene ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its boron center makes it a valuable intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: The compound’s pyrene moiety is known for its fluorescent properties, making it useful in biological imaging and as a fluorescent probe in various assays.
Medicine: Research is ongoing into the potential medicinal applications of this compound, particularly in the development of boron-containing drugs. Boron compounds have shown promise in cancer therapy, particularly in boron neutron capture therapy.
Industry: In industry, the compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane depends on its application. In cross-coupling reactions, the boron center participates in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. In biological applications, the pyrene moiety’s fluorescence can be used to track the compound’s location and interactions within cells.
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-2-(4-biphenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-naphthyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(4-anthracenyl)-1,3,2-dioxaborolane
Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as biological imaging and the development of fluorescent materials.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-4-yl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-16-9-5-7-14-11-12-15-8-6-10-17(18)20(15)19(14)16/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWLNMNYLWTBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


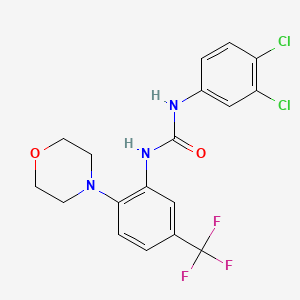
![2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE](/img/structure/B2826282.png)
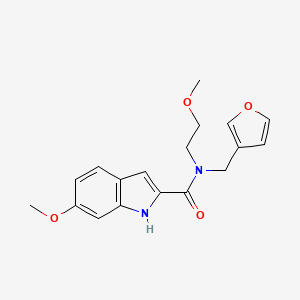
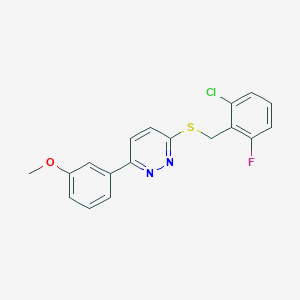

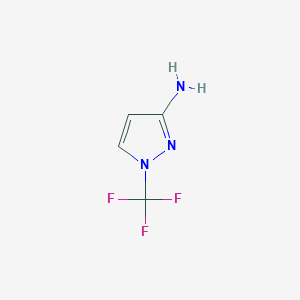
![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
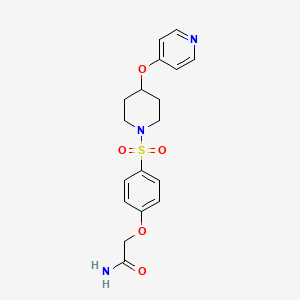
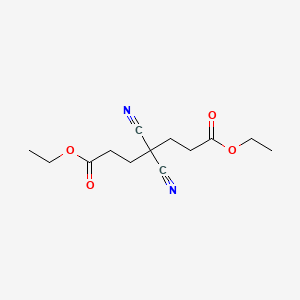
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)
